![molecular formula C19H20S2 B14477940 [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene CAS No. 71987-46-7](/img/structure/B14477940.png)
[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene is an organic compound characterized by its unique structure, which includes a cyclopropyl ring and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent attachment of the sulfanyl groups. Common synthetic routes include:
Cyclopropanation: Formation of the cyclopropyl ring through reactions such as the Simmons-Smith reaction.
Thioether Formation: Introduction of sulfanyl groups using thiol reagents under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring and cyclopropyl ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and biochemical studies. Its interactions with biological molecules can provide insights into new therapeutic targets and mechanisms.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[2-Methyl-1-phenylpropene]: Shares the phenyl and propene structure but lacks the cyclopropyl and sulfanyl groups.
[1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate]: Contains a cyclopropyl ring and similar substituents but differs in overall structure and functional groups.
Uniqueness
The uniqueness of [2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene lies in its combination of a cyclopropyl ring with sulfanyl groups attached to a benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
71987-46-7 |
|---|---|
Molecular Formula |
C19H20S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
[2-(2-methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene |
InChI |
InChI=1S/C19H20S2/c1-15(2)13-16-14-19(16,20-17-9-5-3-6-10-17)21-18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3 |
InChI Key |
KIYDSYLEPFRABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
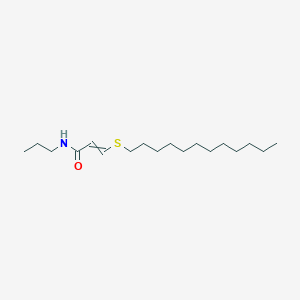

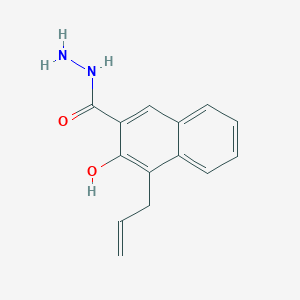
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
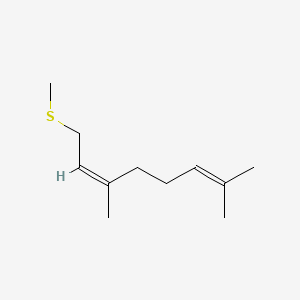
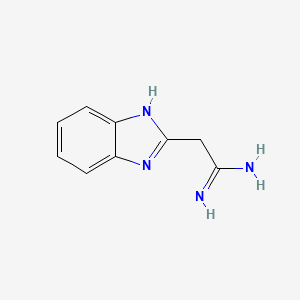



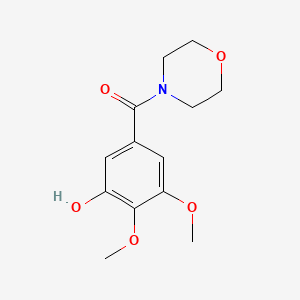
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
